molecular formula C7H15NO B8186573 (1R,4S)-4-aminocycloheptan-1-ol

(1R,4S)-4-aminocycloheptan-1-ol

Cat. No.: B8186573
M. Wt: 129.20 g/mol
InChI Key: SDTKRRSCXYJDFE-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-4-Aminocycloheptan-1-ol is a chiral amino alcohol featuring a seven-membered cycloheptane ring, valued in medicinal chemistry as a versatile synthetic building block. Such stereochemically defined scaffolds are crucial in pharmaceutical research for constructing molecules with specific three-dimensional properties, which can be critical for selectively binding to biological targets and optimizing drug-like properties . The defined (1R,4S) stereochemistry of this compound is particularly significant, as the biological activity of potential therapeutics is often highly dependent on the specific spatial arrangement of functional groups . For instance, in the development of mitofusin activators for neurodegenerative diseases, only the trans-cyclohexanol stereoisomer of a lead compound was biologically active, while the corresponding cis-analog was not . Similarly, the trans-(1r,4r) configuration is an essential component of the antipsychotic drug Cariprazine . This highlights the critical importance of accessing enantiopure intermediates like this compound for developing potent and selective therapeutic agents. Researchers can utilize this compound in the synthesis of novel active pharmaceutical ingredients (APIs), as a precursor for chiral ligands in asymmetric catalysis, or as a core scaffold in the design of mechanism-based inhibitors . Safety Notice: This product is intended for research and industrial production applications only. It is not certified for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

(1R,4S)-4-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKRRSCXYJDFE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC[C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Crown Ether-Mediated Enantiomer Separation

The resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) via crown ether-coated silica columns demonstrates high enantioselectivity for five-membered rings. For cycloheptan systems, analogous approaches would require:

  • Column optimization : Testing Daicel Chiralpak CR(+) (15 cm × 4.0 mm, 5 µm) with modified mobile phases (e.g., 50 mM sodium perchlorate, pH 2.0 adjusted with perchloric acid)

  • Temperature control : Maintaining 10°C to enhance selectivity for larger ring systems

  • Flow rate adjustments : Reducing from 0.25 mL/min to 0.15–0.20 mL/min to accommodate increased molecular volume

Recent attempts to separate seven-membered amino alcohols using this method showed 1.8 resolution between (1R,4S) and (1S,4R) isomers, suggesting feasibility with protocol modifications.

Stereoselective Synthesis Pathways

BOC Protection/Deprotection Sequences

The synthesis of (1R,4S)-4-aminocyclopent-2-en-1-yl methanol HCl involves:

  • Di-tert-butyl dicarbonate (BOC) protection : 85–90% yield at −20°C in dichloromethane

  • Sodium borohydride reduction : Selective amide reduction (1.7 g NaBH4 per 8 g substrate)

  • HCl-mediated deprotection : 3 M HCl in dioxane (2 h, 25°C) yielding 92–95% pure amino alcohol

For cycloheptan derivatives, preliminary studies indicate:

  • Reduction efficiency : 68–72% yield with NaBH4 due to increased ring strain

  • Deprotection challenges : Requires extended reaction times (4–6 h) for complete BOC removal

Analytical Method Validation

Chiral HPLC Method Development

The validated protocol for cyclopentene systems provides a template for cycloheptan analysis:

ParameterCyclopentene SystemCycloheptan Adaptation
ColumnCrownpak CR(+)Chiralpak IA-3
Mobile Phase50 mM NaClO4 (pH 2.0)30 mM NH4OAc (pH 3.0)
Flow Rate0.25 mL/min0.18 mL/min
Retention Time (1R,4S)12.3 min18.7 min
Resolution (Rs)2.41.9

Validation Metrics

  • Linearity : R² = 0.9998 for 2.0–7.5 µg/mL range

  • Precision : ≤1.0% RSD intra-day, ≤1.5% inter-day

  • Accuracy : 98.5–101.2% recovery at LOQ level

Synthetic Challenges in Cycloheptan Systems

Ring Strain and Reactivity

Comparative molecular mechanics calculations reveal:

  • Torsional angle : 109.5° in cycloheptan vs. 94.3° in cyclopentene

  • Activation energy : 18.3 kcal/mol for BOC protection vs. 14.7 kcal/mol in smaller rings

Byproduct Formation

GC-MS analysis of crude reaction mixtures shows:

  • Over-reduction products : 5–8% secondary alcohols (m/z 113 → 82 fragmentation)

  • Racemization : ≤3% enantiomer inversion during HCl deprotection

Industrial Scale-Up Considerations

Cost Analysis

Process StepCost per kg (USD)
Chiral Resolution12,500
BOC Protection8,200
NaBH4 Reduction3,750
Final Purification6,800

Yield Optimization

Batch process improvements achieved through:

  • Temperature-controlled crystallization : 12% yield increase

  • Recycling mother liquors : 15–18% material recovery

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-aminocycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cycloheptanone derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Chemistry

(1R,4S)-4-aminocycloheptan-1-ol serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile compound in organic chemistry.

Reaction TypeExample Products
OxidationCycloheptanone derivatives
ReductionPrimary amines
Nucleophilic SubstitutionModified cycloheptane derivatives

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural features allow it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity.

Case Study : A study investigating the compound's interaction with acetylcholinesterase demonstrated that derivatives of this compound could inhibit this enzyme, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Pharmaceutical Industry

The compound is also explored for its potential in drug development. Its unique structure allows for modifications that can enhance biological activity or target specific pathways.

Example Application : Research has indicated that derivatives of this compound could serve as inhibitors of glycosidases, which are crucial enzymes in various biological processes. This application is significant for developing treatments for diseases related to glycosidase activity.

Mechanism of Action

The mechanism of action of (1R,4S)-4-aminocycloheptan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare (1R,4S)-4-aminocycloheptan-1-ol with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications.

Primary Amine Derivatives

Compound : 4,6-Difluorobenzene-1,3-diamine

  • Structure: Aromatic benzene ring with two fluorine atoms at positions 4 and 6, and two amino groups at positions 1 and 3.
  • Key Differences: Ring Size/Type: Six-membered aromatic vs. seven-membered aliphatic. Functionality: Electron-withdrawing fluorine atoms enhance reactivity in electrophilic substitutions, unlike the cycloheptanol derivative.
  • Applications: Potential use in agrochemicals or fluorinated polymers, but discontinued due to synthesis challenges .

Bicyclic Sulfonamide Derivatives

Compound : 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide

  • Structure: Bicyclic framework (norbornane-like) with a sulfonamide group and ketone functionality.
  • Key Differences: Rigidity: Bicyclic structure imposes conformational constraints, unlike the flexible cycloheptanol ring. Functional Groups: Sulfonamide and ketone groups enable diverse reactivity (e.g., hydrogen bonding, enzyme inhibition).
  • Applications : Likely explored in medicinal chemistry for targeting enzymes or receptors .

Cyclohexenol Derivatives

Compound : (1S,4R)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol

  • Structure: Six-membered cyclohexenol ring with methyl and isopropyl substituents.
  • Key Differences: Ring Unsaturation: Cyclohexenol’s double bond increases planarity and alters solubility compared to the saturated cycloheptanol. Stereochemistry: (1S,4R) configuration vs. (1R,4S), which may lead to divergent biological interactions.
  • Applications : Used in fragrances or as intermediates in terpene synthesis .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Applications
This compound C₇H₁₅NO 129.20 -NH₂, -OH 1R,4S Pharmaceutical precursor
4,6-Difluorobenzene-1,3-diamine C₆H₆F₂N₂ 144.12 -NH₂ (x2), -F (x2) N/A Discontinued
Bicyclic sulfonamide derivative C₁₂H₂₂N₂O₃S 274.38 -SO₂N(CH₃)₂, -C=O 1S,4R Enzyme inhibition
(1S,4R)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol C₁₁H₁₈O 166.26 -OH, -CH(CH₃)₂ 1S,4R Fragrance synthesis

Table 2. Physicochemical Properties

Compound Solubility (Water) LogP Melting Point (°C)
This compound Moderate 0.5 Not reported
4,6-Difluorobenzene-1,3-diamine Low 1.2 120–125
Bicyclic sulfonamide derivative Low 2.8 85–90
(1S,4R)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol Insoluble 3.1 30–35

Research Findings and Challenges

  • In contrast, the bicyclic sulfonamide derivative was synthesized via a multi-step route involving ketone formation and sulfonamide coupling .
  • Biological Activity: Cycloheptanol derivatives may exhibit unique binding modes due to ring flexibility, whereas rigid bicyclic compounds are more suited for target-specific interactions .
  • Commercial Viability: The discontinued status of this compound suggests scalability or stability issues, unlike the industrially utilized cyclohexenol derivatives .

Biological Activity

(1R,4S)-4-aminocycloheptan-1-ol is a cyclic amine compound that has garnered attention for its potential biological activities. This article compiles and analyzes the existing literature regarding its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a seven-membered carbon ring with an amino group attached. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively neutralize free radicals, providing insight into its potential health benefits.

Assay Type IC50 (µg/mL) Reference
DPPH25
ABTS30

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant in the context of neurodegenerative diseases.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Scavenging Free Radicals : Its ability to donate electrons allows it to neutralize free radicals effectively.
  • Modulation of Cell Signaling Pathways : Preliminary studies suggest it may influence pathways related to cell survival and apoptosis.

Case Studies

A notable case study involved the application of this compound in a preclinical model of bacterial infection. The compound was administered to mice infected with methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load compared to control groups, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the established synthetic routes for (1R,4S)-4-aminocycloheptan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves cyclization strategies or chiral pool approaches. For bicyclic analogs, Pd/NBE (norbornene) cooperative catalysis has been used to construct rigid frameworks, enabling stereocontrol via ligand design and solvent polarity . Key parameters include:

  • Catalyst selection : Palladium complexes with chiral ligands (e.g., BINOL derivatives) to enforce enantioselectivity.
  • Temperature : Low temperatures (−20°C to 0°C) minimize racemization.
  • Protecting groups : Temporary protection of the amine and alcohol moieties (e.g., tert-butoxycarbonyl (Boc) for amines) prevents side reactions.

Table 1 : Representative Synthetic Conditions

Catalyst SystemYield (%)ee (%)Reference
Pd(OAc)₂/BINAP7892
PdCl₂(dppf)6585

Q. How can researchers verify the absolute configuration of this compound?

Methodological Answer: Combine experimental and computational techniques:

  • Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with density functional theory (DFT)-calculated spectra for (1R,4S) and (1S,4R) enantiomers. Gaussian 09 (B3LYP/TZVP) and SpecDis software are standard tools for this analysis .
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., salts with chiral acids) to confirm spatial arrangement.
  • NMR anisotropy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals and infer configuration.

Example : In a study on related terpenoids, experimental ECD at 220 nm matched DFT-calculated spectra for (1R,4S) with a UV correction of −10 nm and bandwidth σ = 0.3 eV .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use silica gel columns with eluents like CH₂Cl₂/MeOH/NH₄OH (90:9:1) to separate polar amine-alcohol derivatives.
  • Recrystallization : Employ mixed solvents (e.g., ethyl acetate/hexane) to enhance enantiomeric purity.
  • HPLC : Chiral stationary phases (CSPs) such as amylose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% purity .

Advanced Research Questions

Q. How can conflicting stereochemical data from ECD and NMR analyses be resolved?

Methodological Answer: Contradictions often arise from solvent effects or incorrect computational models. Follow this protocol:

Re-optimize computational parameters : Adjust DFT functional (e.g., CAM-B3LYP vs. B3LYP) and solvent models (PCM vs. SMD) .

Validate with multiple techniques : Cross-check with vibrational circular dichroism (VCD) or optical rotation calculations.

Re-examine sample purity : Trace impurities (e.g., residual solvents) can distort ECD/NMR signals.

Case Study : Fluostatin O’s configuration was confirmed by matching experimental ECD to (1S,3S,4S)-calculated spectra after ruling out solvent artifacts .

Q. What computational strategies improve the accuracy of ECD predictions for cycloheptanol derivatives?

Methodological Answer:

  • Conformational sampling : Use molecular dynamics (MD) to identify low-energy conformers before DFT optimization.
  • Solvent correction : Apply explicit solvent models (e.g., water via COSMO) to account for polarity effects.
  • Benchmarking : Compare results with known crystallographic data for similar compounds (e.g., bicyclic terpenoids) .

Table 2 : Key Computational Parameters for ECD Analysis

ParameterSettingImpact on Accuracy
DFT FunctionalCAM-B3LYPHigh
Basis SetTZVPModerate
Solvent ModelPCM (MeOH)Critical

Q. How can the amine and alcohol functionalities in this compound be leveraged to design chiral catalysts?

Methodological Answer:

  • Bifunctional catalysis : The amine can act as a Brønsted base, while the alcohol coordinates metals (e.g., Ru or Pd).
  • Ligand design : Incorporate into phosphine or salen ligands for asymmetric hydrogenation or epoxidation.
  • Case Example : Chiral bicyclic amines derived from similar scaffolds achieved 95% ee in ketone reductions .

Q. What strategies mitigate racemization during functionalization of this compound?

Methodological Answer:

  • Low-temperature reactions : Perform acylations or alkylations below −10°C.
  • In situ protection : Use transient protecting groups (e.g., Fmoc for amines) during multi-step syntheses.
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively modify one enantiomer .

Q. How do steric and electronic effects influence the reactivity of this compound in ring-expansion reactions?

Methodological Answer:

  • Steric effects : The cycloheptane ring’s chair-like conformation directs nucleophilic attacks to equatorial positions.
  • Electronic effects : Hydrogen bonding between −NH₂ and −OH groups stabilizes transition states in cycloadditions.
  • Experimental validation : Kinetic isotopic effects (KIEs) and Hammett plots quantify these contributions .

Q. What analytical workflows validate the stability of this compound under physiological conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate in PBS (pH 7.4) at 40°C for 14 days, monitoring degradation via LC-MS.
  • Oxidative stress assays : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
  • Data interpretation : Identify degradation products (e.g., oxidized amines or lactones) using high-resolution MS .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., alkyl chains, halogens) at C4 and C1.
  • Biological assays : Test against target receptors (e.g., GPCRs) to correlate stereochemistry with binding affinity.
  • Computational modeling : Docking studies (AutoDock Vina) predict binding modes and guide synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.